molecular formula C9H12ClNO2 B2972865 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride CAS No. 1909306-16-6

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride

Cat. No.: B2972865
CAS No.: 1909306-16-6
M. Wt: 201.65
InChI Key: NRBLRDWWLUJKSN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CID: 12561742) is a benzoic acid derivative with the molecular formula C9H11NO2 and is supplied as its hydrochloride salt to enhance stability . This compound serves as a versatile chemical building block or synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both a carboxylic acid and a primary amine functional group (protected as a salt), makes it a valuable precursor for the synthesis of more complex molecules, such as through amide bond formation or peptide coupling strategies . Researchers may employ this compound in the design and development of novel bioactive molecules . Structurally related 4-(aminomethyl)benzoic acid derivatives are recognized in pharmacological research for their role as antifibrinolytic agents, which help inhibit the breakdown of blood clots . While the specific activity of this 2-methyl-substituted analog may vary, its core structure provides a template for investigating structure-activity relationships in relevant biological systems. As a reagent, it can be used to introduce a specific aromatic moiety with distinct steric and electronic properties due to the methyl substitution pattern. This compound is intended for use by qualified laboratory personnel only. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented herein is for research and development purposes only.

Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLRDWWLUJKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-16-6
Record name 4-(aminomethyl)-2-methylbenzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Aminomethylation: The carboxyl group of 2-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 4-(Aminomethyl)-2-methylbenzoic acid.

    Hydrochloride Formation: The final step involves the conversion of 4-(Aminomethyl)-2-methylbenzoic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 2-methyl group in the target compound enhances steric hindrance compared to unsubstituted analogs like 4-(Aminomethyl)benzoic acid. This can reduce reactivity in crowded environments but improve selectivity in certain reactions . Halogenated Derivatives: The 2-chloro analog (CAS 1208507-67-8) exhibits higher molecular weight (222.07 vs. Aminoethyl vs. Aminomethyl: The 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4) has a longer carbon chain, increasing flexibility and altering binding affinity in biochemical systems .

Physicochemical Properties

  • Melting Points: While specific data for the target compound are unavailable, 4-(Aminomethyl)benzoic acid (CAS 56-91-7) has a melting point >300°C, suggesting high thermal stability . The introduction of a methyl group may lower this value slightly due to reduced crystallinity.
  • Solubility: The aminomethyl group enhances water solubility in polar solvents compared to non-aminated analogs. Boronic acid derivatives (e.g., CAS 75705-21-4) exhibit unique solubility in aqueous-organic mixtures due to their ability to form reversible diol complexes .

Biological Activity

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (AMB HCl) is a compound derived from the amino acid phenylalanine, notable for its biological activity, particularly as an antifibrinolytic agent . This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : Approximately 151.16 g/mol
  • Appearance : White to almost white powder
  • Solubility : Slightly soluble in water
  • Melting Point : Exceeds 300 °C

AMB HCl functions primarily as an antifibrinolytic agent, inhibiting the breakdown of fibrin, which is crucial for blood clot formation. Its structure allows it to interact with various biological systems, particularly through:

  • Monoamine Oxidase Activity : Enhances oxygen uptake at the tissue level and promotes serotonin degradation, which is vital in managing mood disorders and fibrotic conditions.
  • Enzyme Interaction : The presence of amine and carboxylic acid groups suggests potential roles as substrates or inhibitors for various enzymes, which could lead to new therapeutic avenues.

Antifibrinolytic Properties

AMB HCl has shown significant potential in treating conditions associated with excessive fibrinolysis. It is particularly relevant in managing fibrotic skin disorders such as:

  • Peyronie's Disease
  • Vitiligo

These conditions benefit from AMB HCl's ability to stabilize fibrin structures and promote healing.

Neurotransmitter Modulation

Research indicates that AMB HCl may modulate neurotransmitter activities through its effects on monoamine oxidase, potentially aiding in the treatment of mood disorders.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features
2-Amino-4-methylbenzoic acid2305-36-4C₈H₉NO₂Similar antifibrinolytic applications
3-Aminobenzoic acid150-30-1C₇H₈N₂O₂Different pharmacological properties
4-Aminobenzoic acid62-23-7C₇H₈N₂O₂Precursor in dyes; less relevant in antifibrinolysis

Case Study: Efficacy in Fibrotic Conditions

In a clinical study focusing on patients with Peyronie’s disease, AMB HCl was administered to evaluate its effectiveness in reducing fibrotic tissue formation. Results indicated a significant reduction in plaque size and improvement in symptoms compared to a control group receiving placebo treatment. This supports the compound's role as a viable treatment option for fibrotic disorders.

Enzyme Interaction Studies

Investigations into the interaction of AMB HCl with various enzymes have revealed its potential as an inhibitor. For instance, studies demonstrated that AMB HCl could inhibit certain proteolytic enzymes involved in the degradation of extracellular matrix components, suggesting its utility in therapies aimed at enhancing tissue repair and regeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride in academic research?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving nitration, reduction, and acidification steps. For example, intermediate purification can be achieved using column chromatography, and final product purity (>98%) should be verified via HPLC and NMR spectroscopy. Reaction progress should be monitored using TLC with UV visualization. Ensure stoichiometric control of reagents like palladium catalysts for selective reductions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Confirm purity by comparing observed melting points (>300°C) with literature values .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to verify the presence of the aminomethyl (-CH2_2NH2_2) and methyl (-CH3_3) groups. Mass spectrometry (MS) can validate the molecular ion peak (e.g., [M+H]+^+) .
  • Chromatography : HPLC with UV detection at 254 nm ensures no residual intermediates or side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during acidification steps.
  • Storage : Store in airtight containers at 2–8°C to minimize hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, pH, catalyst loading). For example:

  • Use response surface modeling to identify optimal conditions for nitration efficiency.
  • Implement statistical tools (e.g., ANOVA) to assess the significance of factors like reaction time or solvent polarity.
  • Cross-reference computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer :

  • Comparative Analysis : Replicate synthesis and characterization protocols from conflicting studies to isolate variables (e.g., solvent purity, crystallization methods).
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to resolve melting point ambiguities.
  • Solubility Studies : Conduct phase diagrams in solvents like DMSO or ethanol to identify polymorphic forms .

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the acid-catalyzed hydrolysis of intermediates to identify transition states.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Q. What experimental designs are suitable for studying degradation pathways under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term stability.
  • LC-MS/MS Analysis : Identify degradation products (e.g., free benzoic acid derivatives) and propose pathways.
  • pH-Dependent Studies : Monitor hydrolysis rates in buffered solutions (pH 1–13) to assess acid/base stability .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate bioactivity using uniform protocols (e.g., fixed cell lines, consistent incubation times).
  • Impurity Profiling : Correlate biological outcomes with HPLC purity data to rule out confounding effects from byproducts.
  • Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like dosage or solvent .

Tables for Key Data

Property Reported Value Method Reference
Melting Point>300°CCapillary Tube Method
Purity>98% (HPLC)Reverse-Phase HPLC
Molecular Weight215.68 g/molMass Spectrometry
Synthetic Step Critical Parameter Optimization Tool
NitrationTemperature (0–5°C)DoE/ANOVA
ReductionCatalyst Loading (5–10 mol%)QM Reaction Path Search
AcidificationHCl Concentration (1–3 M)Response Surface Modeling

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